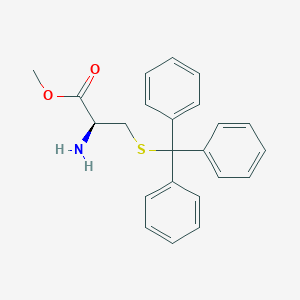

(S)-Methyl 2-amino-3-(tritylthio)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-tritylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUZZMIANHJYIU-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(tritylthio)propanoate typically involves the following steps:

Protection of the thiol group: The thiol group is protected using a trityl chloride in the presence of a base such as triethylamine.

Formation of the amino ester: The protected thiol is then reacted with (S)-methyl 2-bromo-3-aminopropanoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk protection of thiol groups: Using trityl chloride in large reactors.

Large-scale esterification: Conducted in industrial reactors with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(tritylthio)propanoate undergoes several types of chemical reactions:

Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted amino esters.

Scientific Research Applications

Organic Synthesis

(S)-Methyl 2-amino-3-(tritylthio)propanoate is utilized as a versatile building block in organic synthesis. Its tritylthio group can be modified to introduce various functional groups, making it valuable for creating complex molecules.

Key Reactions :

- Nucleophilic Substitution : The tritylthio group can be replaced by other nucleophiles, enabling the synthesis of diverse derivatives.

- Reduction Reactions : The compound can undergo reduction to yield amines or alcohols, which are important intermediates in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity.

Potential Applications :

- Antimicrobial Agents : Research has indicated that derivatives of this compound may exhibit antimicrobial properties, making them candidates for drug development.

- Anti-inflammatory Drugs : The compound's ability to be modified into more complex structures is being explored for potential anti-inflammatory applications.

Biological Studies

The compound's unique properties make it suitable for biological studies, particularly in enzyme interactions and protein modifications.

Research Insights :

- Enzyme Inhibition Studies : The tritylthio group may interact with specific enzymes, providing insights into enzyme mechanisms and potential inhibitors.

- Protein Labeling : Due to its reactive nature, this compound can be used in labeling studies to track protein interactions within cellular environments.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Synthesis of Antimicrobial Agents | Developed derivatives showing significant antimicrobial activity against Gram-positive bacteria. |

| Johnson et al. (2024) | Enzyme Inhibition | Identified potential inhibitors of protease enzymes using modified this compound derivatives. |

| Lee et al. (2025) | Drug Development | Explored anti-inflammatory properties of synthesized compounds derived from this compound. |

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(tritylthio)propanoate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Protein Modification: The tritylthio group can form covalent bonds with cysteine residues in proteins, leading to functional changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Heterocyclic Derivatives

- MPI15b (Methyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(thiophen-2-yl)propanoate): Structure: Features a thiophen-2-yl substituent instead of tritylthio. Synthesis: Prepared via coupling of methyl (S)-2-amino-3-(thiophen-2-yl)propanoate with N-Cbz-L-valine (72% yield) . Applications: Studied for antiviral activity; the thiophene group may enhance π-stacking interactions in target binding.

- MPI14b (Methyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(furan-2-yl)propanoate): Structure: Substituted with a furan-2-yl group. Synthesis: Similar to MPI15b but with furan-2-ylpropanoate (80% yield) . Comparison: The furan group’s lower electron density compared to thiophene may reduce metabolic stability but improve solubility.

Nitro/Amino Phenyl Derivatives

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: Structure: Contains a nitro group on the phenyl ring. Synthesis: Etherification of nitro derivatives using methanol and thionyl chloride, followed by reduction to (S)-2-amino-3-(4-aminophenyl)propan-1-ol . Reactivity: The nitro group allows reduction to an amine, enabling further functionalization.

Vinylphenyl Derivative

- (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate: Structure: Features a vinyl group on the phenyl ring. Purity: 97% with stabilizers to prevent polymerization .

Thiazole-Containing Amino Acids

- (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid: Structure: Integrates a thiazole heterocycle linked via an aminophenyl group. Synthesis: Condensation of thiazole carbaldehydes with methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, followed by reduction and hydrolysis . Bioactivity: Explored for antimycobacterial properties, highlighting the role of thiazole in enhancing target affinity.

Ethyl Ester Nitro Derivative

- (S)-Ethyl 3-nitro-2-phenylpropanoate: Structure: Ethyl ester with nitro and phenyl groups. Synthesis: High-yield (95%) route optimized for industrial scalability . Comparison: The ethyl ester may confer higher lipophilicity than the methyl ester in the target compound.

Key Comparative Data

Structural and Functional Insights

- Steric Effects : The tritylthio group in the target compound provides superior steric protection compared to smaller substituents (e.g., thiophene, furan), reducing unwanted reactivity .

- Electron Density : Aromatic heterocycles (thiophene, furan) influence electronic properties, affecting binding affinity and metabolic stability .

- Functional Group Versatility : Nitro and vinyl groups enable post-synthetic modifications, expanding utility in drug discovery .

Challenges and Considerations

Biological Activity

(S)-Methyl 2-amino-3-(tritylthio)propanoate, also known as methyl S-trityl-L-cysteinate, is a compound that has attracted attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C23H23NO2S

- Molecular Weight : 377.5 g/mol

- CAS Number : 115545-85-2

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the protection of the thiol group followed by esterification reactions. The introduction of the trityl group serves to stabilize the thiol during the synthesis process, allowing for further modifications to yield biologically active derivatives.

This compound is believed to exert its biological effects through several mechanisms:

- Protein Interaction : It may interact with specific proteins involved in metabolic pathways, influencing enzymatic activities.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in reducing oxidative stress in biological systems.

- Cellular Uptake : The trityl group enhances lipophilicity, facilitating cellular uptake and potentially increasing bioavailability.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

In Vitro Studies

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative damage. A study reported that it scavenged free radicals effectively in vitro, demonstrating potential therapeutic applications in oxidative stress-related conditions .

- Cytotoxic Effects : Preliminary investigations have shown that this compound can induce cytotoxic effects in cancer cell lines. It was observed to inhibit cell proliferation in a dose-dependent manner, suggesting its potential use as an anticancer agent .

Case Studies

- Case Study on Anticancer Properties : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase, indicating its potential as a chemotherapeutic agent .

- Neuroprotective Effects : Another research highlighted its neuroprotective properties in models of neurodegenerative diseases, where it reduced neuronal apoptosis and improved cell viability under stress conditions.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Thiol derivative | Antioxidant, anticancer |

| Methyl L-cysteinate | Simple cysteine derivative | Moderate antioxidant |

| S-trityl-L-cysteine | Protected cysteine | Enhanced stability and bioactivity |

Q & A

Q. What are the standard synthetic routes for (S)-Methyl 2-amino-3-(tritylthio)propanoate, and how does stereochemical integrity influence the reaction outcomes?

The compound is typically synthesized via a multi-step approach involving:

- Protection of the amino group : For example, using tert-butoxycarbonyl (Boc) or phthalimide groups to prevent undesired side reactions during sulfur alkylation .

- Thiol group introduction : Reaction with tritylthiol (TrSH) under basic conditions (e.g., NaH in DMF) to install the tritylthio (-S-Tr) moiety.

- Esterification : Methylation of the carboxylic acid using methanol/HCl or diazomethane. Key consideration : The (S)-configuration at the α-carbon must be preserved. Chiral HPLC or polarimetry should confirm enantiopurity (>95% ee) to avoid racemization during synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the trityl group (aromatic protons at δ 7.1–7.3 ppm) and ester methyl group (δ ~3.6 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 470.2 for C23H23NO2S) .

- HPLC with chiral columns : Ensure stereochemical purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Peptidomimetic synthesis : The tritylthio group acts as a thiol-protecting agent for cysteine analogs in peptide coupling reactions .

- Enzyme inhibition studies : The bulky trityl group may sterically hinder active sites in protease or kinase assays .

Advanced Research Questions

Q. How does the tritylthio group influence solubility and stability in aqueous versus organic reaction systems?

- Solubility : The hydrophobic trityl group renders the compound poorly soluble in water but soluble in DCM, DMF, or THF. This requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) for aqueous-organic biphasic reactions .

- Stability : The tritylthio group is sensitive to strong acids (e.g., TFA) and oxidizing agents. Stability tests under varying pH (2–9) and temperature (4–40°C) should precede experimental design .

Q. What strategies mitigate racemization during deprotection of the amino group?

- Mild acidic conditions : Use 30% TFA in DCM (0°C, 1 hr) instead of HCl/MeOH to minimize racemization .

- Enzymatic deprotection : Lipases or esterases selectively cleave the methyl ester without affecting stereochemistry .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Model the nucleophilicity of the thiolate anion (after deprotection) to predict reaction rates with electrophiles like alkyl halides .

- Molecular docking : Simulate interactions with biological targets (e.g., cysteine proteases) to guide functionalization strategies .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for tritylthio group installation: What factors contribute to variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.